![molecular formula C11H13NO3 B1383451 2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid CAS No. 1798775-82-2](/img/structure/B1383451.png)
2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Overview
Description
2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid (MHOI) is a synthetic compound that has been used in a variety of scientific research applications. This compound has been studied for its potential use in drug development, biochemistry, and physiology. The structure of MHOI is similar to that of a natural amino acid, making it a useful tool for studying the effects of amino acid-like compounds on biological systems.
Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is similar to that of certain hexahydroisoquinoline derivatives which have been identified as inhibitors of the enzyme EZH2 . EZH2 is implicated in cancer aggressiveness and poor prognosis, making compounds like 2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid potential candidates for anticancer drug development.
Enzyme Inhibition Studies
The structural features of this compound suggest its potential use in studying enzyme inhibition. For instance, related quinoline compounds have been evaluated as potent inhibitors against the acetylcholinesterase enzyme, which is relevant in the context of Alzheimer’s disease treatment .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical methods such as NMR, HPLC, LC-MS, and UPLC to ensure the accuracy and precision of analytical results .
properties
IUPAC Name |
2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h6H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVOEDDFQLFRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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